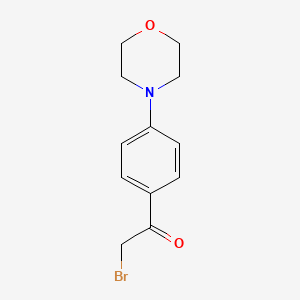
2-Bromo-1-(4-morpholinophenyl)ethanone
概要
説明
2-Bromo-1-(4-morpholinophenyl)ethanone is a chemical compound that is part of a broader class of brominated acetophenone derivatives. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The compound features a bromine atom attached to an acetophenone moiety, which is further substituted with a morpholine ring, a feature that could influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of brominated acetophenone derivatives can be achieved through various methods. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, which suggests that a similar approach might be applicable for the synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone . Additionally, the synthesis of related compounds, such as (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one, is performed via Crossed-Aldol condensation, indicating that the brominated morpholinophenyl moiety can participate in further chemical transformations .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related bromophenyl compounds have been studied using both experimental and theoretical methods, such as Gaussian09 software package . These studies provide insights into the geometrical parameters, stability, and charge distribution within the molecule, which are crucial for understanding the reactivity and interaction of the compound with other molecules. The molecular electrostatic potential analysis indicates regions of electron density, which are important for predicting sites of reactivity.
Chemical Reactions Analysis
Brominated acetophenone derivatives can undergo various chemical reactions. For example, the derivatization of carboxylic acids using 4'-bromophenacyl triflate demonstrates the reactivity of bromophenones in esterification reactions . This suggests that 2-Bromo-1-(4-morpholinophenyl)ethanone could potentially be used as a derivatizing agent or undergo similar transformations. The absence of photolytic phenomena in certain solvents for a related compound also provides information on the stability of these molecules under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated acetophenone derivatives are influenced by their molecular structure. The presence of substituents such as the morpholine ring and the bromine atom can affect the compound's boiling point, melting point, solubility, and spectral properties. The antimicrobial activities of some bromophenyl compounds have been evaluated, indicating potential biological relevance . Additionally, the antioxidant properties of bromophenol derivatives have been assessed, showing that these compounds can exhibit significant radical scavenging activities .
科学的研究の応用
Antimicrobial Activity
2-Bromo-1-(4-morpholinophenyl)ethanone has been utilized in synthesizing compounds with notable antimicrobial properties. For example, it has been used in the molecular docking study of novel synthesized pyrazole derivatives, showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Khumar, Ezhilarasi & Prabha, 2018). Additionally, its derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating effectiveness against various bacterial strains (Balaji et al., 2017).
Synthesis of Novel Compounds
This chemical is instrumental in synthesizing a range of novel compounds. A study demonstrated its use in creating new pyrimidines and thiazolidinones, all of which were screened for antibacterial activity (Merugu, Ramesh & Sreenivasulu, 2010). Moreover, it has been used in the design and synthesis of novel thiophene derivatives, which were evaluated for anti-inflammatory activity (Helal et al., 2015).
Molecular Docking and Synthesis Studies
2-Bromo-1-(4-morpholinophenyl)ethanone is significant in molecular docking studies, aiding in the in silico screening of bioactive compounds. This has been particularly useful in the discovery of compounds with potential biological activities (Thanusu, Kanagarajan & Gopalakrishnan, 2010).
Synthetic Methodologies
This compound has also been employed in various synthetic methodologies. For instance, its derivatives were used in a study exploring the synthesis of alpha, beta-unsaturated ketones as chalcone analogues, demonstrating a novel method for creating a wide variety of these analogues (Curti, Gellis & Vanelle, 2007).
Safety And Hazards
“2-Bromo-1-(4-morpholinophenyl)ethanone” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-bromo-1-(4-morpholin-4-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-9-12(15)10-1-3-11(4-2-10)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGMZFJPRSTGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383631 | |
| Record name | 2-Bromo-1-[4-(morpholin-4-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-morpholinophenyl)ethanone | |
CAS RN |
210832-85-2 | |
| Record name | 2-Bromo-1-[4-(morpholin-4-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Morpholin-4-yl)phenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

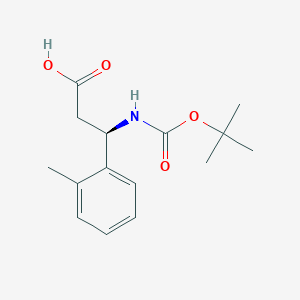
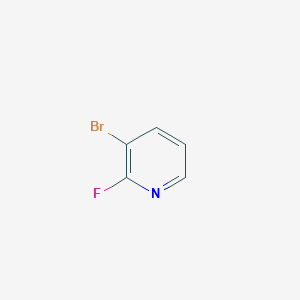
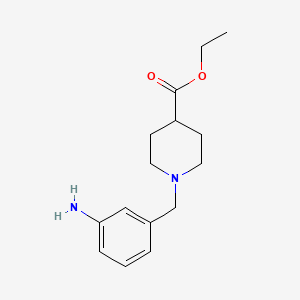
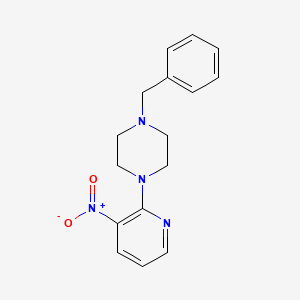
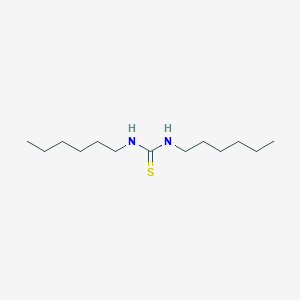
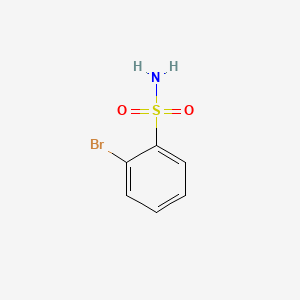
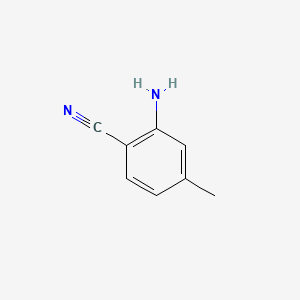
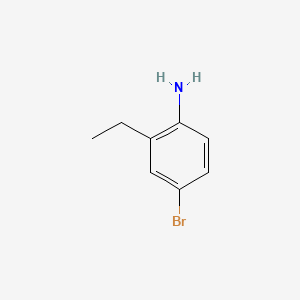
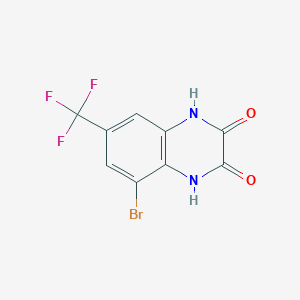
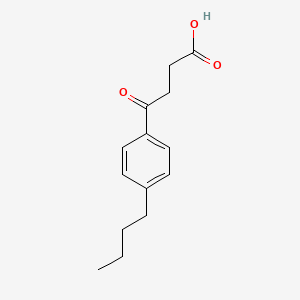
![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)
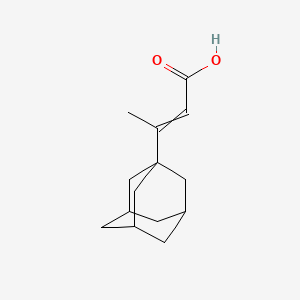
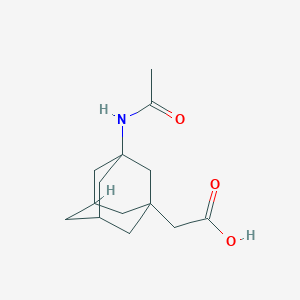
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)